

# Dibenzo(c,mno)chrysene CAS registry number and molecular formula

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## Compound of Interest

Compound Name: *Dibenzo(c,mno)chrysene*

Cat. No.: *B087032*

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An In-depth Technical Guide to **Dibenzo(c,mno)chrysene**

## Introduction

**Dibenzo(c,mno)chrysene**, also known by its IUPAC name Dibenzo[def,mno]chrysene and common synonym Anthanthrene, is a polycyclic aromatic hydrocarbon (PAH).[1] It is an environmental pollutant identified in coal tar extract, airborne particulate matter, marine sediment, and cigarette smoke condensate.[2] Due to its structural characteristics, it is a compound of significant interest to researchers in toxicology and drug development, particularly in the context of carcinogenesis. This guide provides a comprehensive overview of its chemical properties, synthesis, metabolism, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Dibenzo(c,mno)chrysene** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Registry Number	191-26-4	[1]
Molecular Formula	C <sub>22</sub> H <sub>12</sub>	[1]
Molecular Weight	276.3307 g/mol	[1]
Synonyms	Anthanthrene, Dibenzo[cd,jk]pyrene	[1]
Normal Melting Point (Tfus)	523.15 K (250 °C)	[3][4]
Enthalpy of Sublimation (ΔsubH)	135 ± 5 kJ/mol	[4]

## Synthesis of Dibenzo(c,mno)chrysene and its Metabolites

An efficient synthesis of **Dibenzo(c,mno)chrysene** (referred to as N[1,2-a]P in a cited study) has been reported, which is crucial for enabling detailed toxicological investigations.[5] Furthermore, the synthesis of its major metabolites, such as K-region dihydrodiols and hydroxy derivatives, has been achieved to serve as standards for metabolic studies and to explore their biological activities.[2]

### Experimental Protocol: Synthesis of K-region Dihydrodiols

The synthesis of the K-region trans-dihydrodiols of **Dibenzo(c,mno)chrysene** involves a multi-step process, as detailed in the literature.[2]

- Oxidation to cis-Dihydrodiols: **Dibenzo(c,mno)chrysene** is treated with Osmium tetroxide (OsO<sub>4</sub>) to yield a mixture of cis-dihydrodiols.
- Oxidation to Quinones: The resulting mixture of cis-diols is then oxidized using pyridinium chlorochromate (PCC) to produce the corresponding quinones.

- Reduction to trans-Dihydrodiols: Finally, the quinones are reduced with Sodium borohydride ( $\text{NaBH}_4$ ) to afford the desired trans-dihydrodiols.

The workflow for this synthesis is illustrated in the diagram below.



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Synthesis of K-region Dihydrodiols.

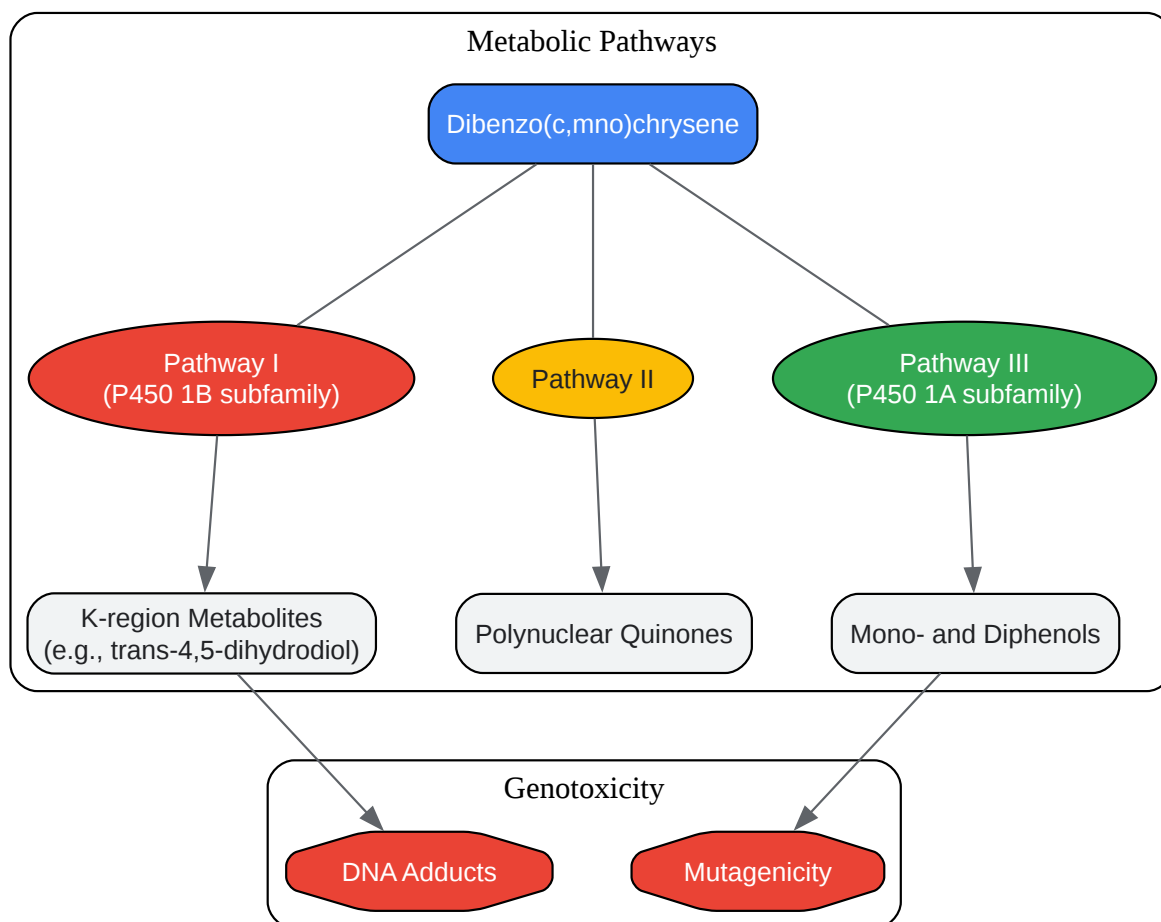
## Metabolism of Dibenzo(c,mno)chrysene

The biotransformation of **Dibenzo(c,mno)chrysene** is a critical area of study, as its metabolites are implicated in its genotoxic effects. In vitro metabolism studies using rat liver S9 fractions have identified several major metabolites, including dihydrodiols and phenolic derivatives.[2] The metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1A and CYP1B subfamilies.[6][7]

Three main metabolic pathways have been distinguished:[6][7]

- Pathway I: Formation of K-region metabolites, such as the trans-4,5-dihydrodiol, which is dominated by the P450 1B subfamily.
- Pathway II: Formation of various polynuclear quinones.
- Pathway III: Generation of mono- and diphenols, preferentially catalyzed by the P450 1A subfamily.

The interplay of these pathways determines the balance between detoxification and metabolic activation to potentially carcinogenic species.



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Metabolic Pathways of **Dibenzo(c,mno)chrysene**.

## Toxicology and Genotoxicity

**Dibenzo(c,mno)chrysene** exhibits considerable bacterial mutagenicity after metabolic activation.[6][7] Studies using *Salmonella typhimurium* strains have shown a significant mutagenic effect, which is a key indicator of potential carcinogenicity.[6] The genotoxicity is attributed to its metabolites, particularly the K-region oxide and the 3-phenol, which have been identified as strong intrinsic mutagens.[7] These reactive intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating cancer. Although

**Dibenzo(c,mno)chrysene** itself may not be efficiently transformed into DNA-reactive metabolites in all cell types, its diol-epoxide derivatives are considered ultimate genotoxic metabolites.[8]

## Analytical Protocols

The analysis of **Dibenzo(c,mno)chrysene** and its metabolites in various matrices relies on chromatographic techniques.

### High-Performance Liquid Chromatography (HPLC)

HPLC is extensively used for the separation and quantification of **Dibenzo(c,mno)chrysene** and its metabolites from in vitro metabolism studies.[2] A typical protocol involves a reverse-phase column with a water:acetonitrile gradient elution system.[9] Detection is often performed using fluorescence and UV detectors, which provide high sensitivity and selectivity for PAHs.[9]

### Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of PAHs, including **Dibenzo(c,mno)chrysene**. [10] Specialized GC columns, such as those with a high phenyl content, are employed to achieve the necessary resolution of isobaric PAHs, which can otherwise interfere with accurate quantification.[10] Sample preparation for GC analysis often involves a QuEChERS-based extraction followed by solid-phase extraction (SPE) cleanup.[10]

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